(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
Description
The compound (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide features a central acrylamide backbone with distinct substituents:
- Methylthio group (SMe) at the para-position of the phenyl ring attached to the acrylamide’s α-carbon.
- Methoxy groups (OMe) at the 2-position of the ethyl chain and the 3-position of the adjacent phenyl ring.
This structure is part of a broader class of cinnamamide and acrylamide derivatives, which are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound’s synthesis likely involves coupling reactions between an acryloyl chloride derivative and a substituted ethylamine, using reagents like EDCI/HOBt under mild conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-17-6-4-5-16(13-17)19(24-2)14-21-20(22)12-9-15-7-10-18(25-3)11-8-15/h4-13,19H,14H2,1-3H3,(H,21,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJRYHESONSOZ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 2-methoxy-2-(3-methoxyphenyl)ethylamine and 4-(methylthio)benzaldehyde.
Formation of the acrylamide intermediate: The amine and aldehyde are reacted under specific conditions to form an imine intermediate, which is then reduced to the corresponding amine.
Coupling reaction: The amine is then coupled with acryloyl chloride in the presence of a base to form the final acrylamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acrylamide group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs.
- Hydrophilicity: Compounds with hydroxyl (OH) or amino (NH2) groups (e.g., ) exhibit higher polarity compared to the target compound’s methoxy and methylthio substituents .
Physical and Spectral Properties
Notable Trends:
- Melting Points: Most acrylamide derivatives exhibit high melting points (150–220°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
- Spectral Signatures: Methoxy and methylthio groups are distinguishable via 1H NMR (δ 3.7–3.9 ppm for OMe; δ ~2.5 ppm for SMe) . Hydroxyl groups in analogs (e.g., ) show broad IR peaks at ~3400 cm⁻¹ .
Biological Activity
The compound (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic derivative of cinnamic acid, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C19H23N1O3S1
- Molecular Weight: 357.46 g/mol
- IUPAC Name: this compound
The compound features a complex structure that includes methoxy and methylthio groups, which may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of cinnamic acid can inhibit cancer cell proliferation effectively. The IC50 values for various derivatives have been reported to be below 10 µg/mL against several cancer cell lines, including HeLa and MCF-7 cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 8.49 |
| Compound B | MCF-7 | 11.20 |
| Compound C | SKOV-3 | 7.87 |
| This compound | TBD | TBD |
Antimicrobial Activity
Antimicrobial properties are another significant aspect of the biological activity of this compound. Cinnamic acid derivatives have shown effectiveness against various bacterial strains, inhibiting biofilm formation and bacterial growth at concentrations as low as 32.5 µg/mL .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | < 10 |
| Compound E | Escherichia coli | < 20 |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the methoxy groups enhance the lipophilicity of the compound, facilitating better cell membrane penetration and interaction with intracellular targets.
Study on Anticancer Properties
A recent study evaluated the anticancer effects of various cinnamic acid derivatives on human cervical cancer cells (HeLa). The results indicated that compounds with similar structures to this compound exhibited potent antiproliferative activity with IC50 values ranging from 8 to 15 µg/mL .
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of cinnamic acid derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that several derivatives significantly inhibited biofilm formation and bacterial growth, suggesting their potential use in medical applications to combat resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
